2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile
Overview
Description
“2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile” is a chemical compound with the molecular formula C12H9ClN2O2 . It is related to “2-Chloro-6,7-dimethoxy-3-quinolinecarbaldehyde”, which has the empirical formula C10H15N and a molecular weight of 149.23 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringO=C([H])C1=CC2=CC(OC)=C(OC)C=C2N=C1Cl
. This indicates that the compound contains a quinoline ring with two methoxy groups at positions 6 and 7, a cyano group at position 3, and a chlorine atom at position 2. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 248.66 g/mol.Scientific Research Applications
Src Kinase Inhibitory Activity
2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile has been identified as an ATP-competitive inhibitor of Src kinase activity, crucial in regulating various cellular processes. Boschelli et al. (2001) explored the structure-activity relationship of this compound, revealing its potential as a Src kinase inhibitor, particularly in cancer research (Boschelli et al., 2001).
Fluorescence Labeling in Pharmaceuticals
Gatti et al. (1997) utilized 2-Chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, closely related to this compound, as a fluorogenic labeling reagent in the high-performance liquid chromatography (HPLC) analysis of pharmaceuticals (Gatti et al., 1997).
Synthesis of Dibenzo[c,f]-2,7-naphthyridine
Gopalsamy et al. (2007) described an efficient synthesis of the dibenzo[c,f]-2,7-naphthyridine ring system, indicating the compound's utility in synthetic chemistry and potential biological applications (Gopalsamy et al., 2007).
Development of Kinase Inhibitors
Boschelli (2002) reported the development of various 4-anilino-3-quinolinecarbonitriles as kinase inhibitors, highlighting their potential in treating kinase-mediated diseases like cancer (Boschelli, 2002).
Photovoltaic Properties in Organic Electronics
Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, suggesting applications in organic-inorganic photodiode fabrication, a significant contribution to the field of organic electronics (Zeyada et al., 2016).
Molecular Structure and Spectroscopic Analysis
Wazzan et al. (2016) conducted DFT and TD-DFT/PCM calculations on benzothieno[2,3-c]quinoline-3-carbonitrile derivatives, contributing to the understanding of molecular structure and spectroscopic properties of these compounds (Wazzan et al., 2016).
Properties
IUPAC Name |
2-chloro-6,7-dimethoxyquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-16-10-4-7-3-8(6-14)12(13)15-9(7)5-11(10)17-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETLLXMNDLMIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538223 | |
Record name | 2-Chloro-6,7-dimethoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10538223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93299-56-0 | |
Record name | 2-Chloro-6,7-dimethoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10538223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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